1,7-Bis(hydroxymethyl)-M-carborane

Description

Properties

InChI |

InChI=1S/C4H6B10O2/c15-1-3-5-4(2-16,7-11-10-6-3)9-13-14-12-8-3/h15-16H,1-2H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTQBVWBEBSKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B]C2([B][B][B][B]C([B]2)([B][B]1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6B10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23924-78-9 | |

| Record name | 1,7-Bis(hydroxymethyl)-1,7-dicarba-closo-dodecaborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,7-Bis(hydroxymethyl)-m-carborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,7-bis(hydroxymethyl)-m-carborane, a key building block in the development of advanced materials and therapeutic agents. This document details the prevalent synthetic methodology, experimental protocols, and key quantitative data to aid researchers in the successful preparation of this versatile compound.

Introduction

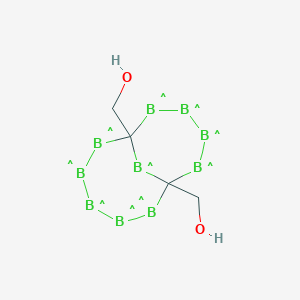

This compound, also known as 1,7-dicarba-closo-dodecaborane-1,7-dimethanol, is a derivative of m-carborane where hydroxymethyl groups are attached to the two carbon atoms of the icosahedral cage.[1] The unique properties of the carborane cage, including its high thermal stability, chemical resistance, and hydrophobicity, make this diol a valuable component in the synthesis of polymers with enhanced characteristics and in the design of boron-based therapeutic agents, particularly for Boron Neutron Capture Therapy (BNCT).[2][3] The presence of two reactive hydroxyl groups allows for its incorporation into a variety of molecular architectures.[1]

Core Synthesis Pathway

The most prominent and effective method for the synthesis of this compound involves a two-step one-pot reaction.[1] The process begins with the deprotonation of the weakly acidic C-H bonds of the m-carborane cage using a strong base, followed by the introduction of an electrophilic source for the hydroxymethyl group.[1]

The general reaction scheme is as follows:

Figure 1: General synthesis pathway for this compound.

The key steps in this synthesis are:

-

Dilithiation: m-Carborane is dissolved in an inert solvent, typically tetrahydrofuran (THF), and treated with two equivalents of n-butyllithium (n-BuLi). The n-BuLi acts as a strong base, deprotonating the two carbon atoms of the carborane cage to form a dilithiated intermediate.[1]

-

Hydroxymethylation: An electrophilic source of a hydroxymethyl group, most commonly paraformaldehyde, is then added to the reaction mixture. The nucleophilic carbon atoms of the dilithiated carborane attack the carbonyl carbon of the formaldehyde.[1]

-

Acidification: The reaction is subsequently quenched with a dilute acid, such as hydrochloric acid, to protonate the resulting alkoxides and yield the final this compound product.[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Protocol 1:

Materials:

-

1,7-m-Carborane

-

n-Butyllithium (n-BuLi) in hexanes

-

Paraformaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

In an anhydrous and oxygen-free environment, dissolve 1,7-m-carborane in inert solvent tetrahydrofuran.

-

Cool the solution in an ice water bath.

-

Add n-butyllithium dropwise to the solution while maintaining the temperature. The reaction is carried out with magnetic stirring for 30 minutes.

-

To this solution, add a double molar amount of paraformaldehyde.

-

After the addition, continue stirring in the ice water bath.

-

Quench the reaction by adding 1 M hydrochloric acid and continue stirring for 30 minutes.

-

Evaporate the solvent (tetrahydrofuran).

-

Extract the product with diethyl ether three times.

-

Wash the combined organic layers with deionized water and then with brine, each three times.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate most of the solvent.

-

Dry the resulting product in a vacuum oven.

-

Wash the solid with petroleum ether and dry to obtain the final product as a white solid.

Experimental Workflow:

Figure 2: Detailed workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the quantitative data from a representative synthesis.

Table 1: Reagent Quantities and Reaction Conditions

| Reagent/Parameter | Value | Moles (mmol) | Molar Ratio |

| 1,7-m-Carborane | 1.03 g | 7.1 | 1 |

| n-Butyllithium | 6.4 mL | 15.4 | ~2.2 |

| Paraformaldehyde | 0.46 g | 15.4 | ~2.2 |

| Solvent | THF | 20 mL | - |

| Temperature | Ice water bath | - | - |

| Reaction Time | 30 min (lithiation) | - | - |

Table 2: Product Yield and Characterization

| Parameter | Value | Reference |

| Yield | ||

| Yield (%) | 81.0 | [1] |

| Physical Properties | ||

| Appearance | White solid | [1] |

| Melting Point (°C) | 133.7 | [1] |

| Spectroscopic Data | ||

| FTIR (cm⁻¹, KBr) | [1] | |

| -OH | 3285 | [1] |

| C-H | 2944, 2888 | [1] |

| B-H | 2596 | [1] |

| ¹H-NMR (CDCl₃, δ ppm) | [1] | |

| B-H | 1.70 - 3.10 (br m, 10H) | [1] |

| O-H | 5.83 (s, 2H) | [1] |

| C-H | 3.62 (t, 4H) | [1] |

Conclusion

The synthesis of this compound via dilithiation of m-carborane and subsequent reaction with paraformaldehyde is a robust and effective method for producing this valuable compound. The provided experimental protocol and quantitative data offer a solid foundation for researchers in the fields of materials science and medicinal chemistry. Careful control of anhydrous and oxygen-free conditions is crucial for achieving high yields. The resulting diol serves as a versatile platform for further functionalization and incorporation into more complex molecular systems.

References

A Technical Guide to 1,7-Bis(hydroxymethyl)-m-carborane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,7-Bis(hydroxymethyl)-m-carborane, a versatile boron cluster with significant potential in materials science and medicinal chemistry. This document details its synthesis, characterization, and key applications, with a focus on its role in the development of novel therapeutics.

Core Physical and Chemical Properties

This compound is a white to gray solid, characterized by the presence of two hydroxymethyl groups attached to the carbon atoms of the m-carborane cage.[1][2] This substitution enhances its functionality and reactivity compared to the parent m-carborane.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C4H16B10O2 | [3] |

| Molecular Weight | 204.28 g/mol | [3] |

| Melting Point | 133.7 °C | [1] |

| Appearance | White to off-white solid | [3][4] |

| Autoignition Temperature | 376 °C | [2] |

| Decomposition Temperature | >350 °C | |

| Topological Polar Surface Area | 40.5 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Solubility: Qualitative assessments indicate that this compound has slight solubility in chloroform and methanol and is generally insoluble in water. Its solubility can be modified through derivatization of the hydroxyl groups.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the dilithiation of m-carborane followed by reaction with an electrophile such as formaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,7-dicarba-closo-dodecaborane (m-carborane)

-

n-Butyllithium (n-BuLi)

-

Paraformaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Ether

-

Magnesium sulfate (MgSO4), anhydrous

-

Petroleum ether

Procedure:

-

Dissolve m-carborane in anhydrous THF in an inert, oxygen-free atmosphere.

-

Cool the solution in an ice water bath.

-

Add n-BuLi dropwise to the solution while stirring to facilitate the formation of the dilithiated intermediate.

-

Introduce paraformaldehyde to the reaction mixture. The nucleophilic carbon atoms of the dilithiated carborane will attack the carbonyl carbon of the formaldehyde.

-

Quench the reaction by adding a dilute solution of hydrochloric acid to protonate the resulting alkoxides.

-

Extract the product with ether.

-

Wash the organic layer with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Wash the resulting solid with petroleum ether and dry in a vacuum oven to yield this compound as a white solid. A reported yield for this synthesis is 81.0%.[1]

Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands. Key peaks include a broad band around 3285 cm⁻¹ corresponding to the -OH stretching vibrations, peaks at approximately 2944 and 2888 cm⁻¹ for C-H stretching, a strong B-H stretching band around 2596 cm⁻¹, and a C-O stretching vibration near 1179 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (CDCl₃): The proton NMR spectrum displays characteristic signals for the hydroxymethyl protons. The protons of the CH₂ group typically appear as a singlet or a multiplet, and the hydroxyl protons also give a distinct signal. The broad signals corresponding to the B-H protons of the carborane cage are also observed.[1]

-

¹¹B-NMR: Boron-11 NMR spectroscopy is crucial for confirming the integrity of the icosahedral carborane cage, showing characteristic resonances for the boron atoms.

-

¹³C-NMR: The carbon-13 NMR spectrum will show signals for the two cage carbons and the two carbons of the hydroxymethyl groups.

-

Chemical Reactivity and Derivatization

The hydroxymethyl groups are the primary sites of reactivity in this compound, allowing for a wide range of chemical modifications.

-

Esterification and Etherification: The hydroxyl groups can readily undergo esterification with acyl chlorides or carboxylic anhydrides, and etherification via Williamson ether synthesis.[6] These reactions are used to modify the compound's solubility and to link it to other molecules.

-

Polymerization: It serves as a monomer in condensation polymerizations, reacting with dicarboxylic acids or other difunctional monomers to produce polyesters and other polymers with high thermal stability.

-

Conversion to Halides: The hydroxyl groups can be converted to more reactive leaving groups, such as bromides, to facilitate nucleophilic substitution reactions.

Applications in Drug Development and Materials Science

The unique properties of the carborane cage, including its hydrophobicity, stability, and high boron content, make this compound a valuable building block in several advanced applications.

Boron Neutron Capture Therapy (BNCT)

Carboranes are excellent sources of boron-10, the isotope required for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[7] The principle of BNCT involves the selective accumulation of a boron-containing agent in tumor cells.[8] Subsequent irradiation with thermal neutrons leads to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei, which are highly destructive to cells over a very short range, thereby minimizing damage to surrounding healthy tissue.[9] this compound can be incorporated into larger molecules designed to target tumor cells.

Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).

Pharmacophore in Drug Design

The three-dimensional, hydrophobic, and metabolically stable carborane cage can serve as a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.[10] It can be used as a bioisostere for phenyl rings or other hydrophobic groups in drug molecules. This substitution can lead to improved properties such as increased metabolic stability, enhanced binding affinity to biological targets, and altered solubility. Carborane-containing compounds have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and 11β-hydroxysteroid dehydrogenase (11β-HSD1).[10][11]

Caption: Role of carborane as a pharmacophore in enzyme inhibitor design.

High-Performance Polymers

The incorporation of the rigid and thermally stable carborane cage into polymer backbones can significantly enhance their thermal and oxidative stability. This compound is a key monomer for the synthesis of carborane-containing polyesters, polyurethanes, and other polymers used in high-temperature applications.

Conclusion

This compound is a compound of significant interest due to its unique combination of a stable, three-dimensional boron cluster with reactive functional groups. Its well-defined synthesis and versatile reactivity make it an important platform for the development of advanced materials and novel therapeutic agents. For researchers in drug development, its potential as a pharmacophore and as a boron delivery agent for BNCT offers exciting avenues for the design of next-generation treatments.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | JSC Aviabor [jsc-aviabor.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | m-Carborane and C-substituted m-Carboranes | Products | Katchem spol. s r. o. [katchem.cz]

- 5. echemi.com [echemi.com]

- 6. This compound | 23924-78-9 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Carborane–Thiazole Conjugates as Tyrosinase and 11β-Hydroxysteroid Dehydrogenase Inhibitors: Antiproliferative Activity and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,7-Bis(hydroxymethyl)-m-carborane (CAS: 23924-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,7-Bis(hydroxymethyl)-m-carborane, a versatile boron cluster compound with significant potential in materials science and medicinal chemistry. This document details its physicochemical properties, synthesis, characterization, and key applications, with a focus on its role as a precursor for advanced polymers and its potential in Boron Neutron Capture Therapy (BNCT). Experimental protocols for its synthesis and derivatization are provided, alongside a discussion of the broader implications of carborane chemistry in drug development, including interactions with cellular signaling pathways.

Introduction

This compound, with the CAS number 23924-78-9, is a derivative of m-carborane, an icosahedral cluster of ten boron atoms and two carbon atoms. The presence of two reactive hydroxymethyl groups on the carbon vertices of the thermally and chemically stable carborane cage makes it a valuable building block for a variety of advanced materials and therapeutic agents.[1] Its high boron content also makes it an attractive candidate for the development of agents for Boron Neutron Capture Therapy (BNCT).[1] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

| Property | Value | Reference |

| CAS Number | 23924-78-9 | N/A |

| Molecular Formula | C4H16B10O2 | [2] |

| Molecular Weight | 204.28 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 133.7 °C | |

| Solubility | Soluble in organic solvents such as THF and ether. | Inferred from synthesis protocols |

| Autoignition Temperature | 376 °C | [3] |

| Spectroscopic Data | Characteristic Peaks/Shifts | Reference |

| FTIR (KBr, cm⁻¹) | 3285 (-OH), 2944, 2888 (C-H), 2596 (B-H), 1463 (C-H), 1375 (O-H bend), 1179 (C-O), 1065 (B-H), 1028 (B-B) | |

| ¹H-NMR (CDCl₃, ppm) | 5.83 (s, 2H, O-H), 3.62 (t, 4H, C-H), 1.70-3.10 (br m, 10H, B-H) |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the dilithiation of m-carborane followed by reaction with an electrophile, typically paraformaldehyde.[5]

Synthesis of this compound

Experimental Protocol:

-

Dissolution: Dissolve 1,7-carborane (1.03 g, 7.1 mmol) in 20 ml of anhydrous and oxygen-free tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: Cool the solution in an ice-water bath. Add n-butyl lithium (6.4 ml of a 1.6 M solution in hexanes, 10.24 mmol) dropwise to the stirred solution. Continue stirring in the ice bath for 30 minutes.

-

Reaction with Paraformaldehyde: To the resulting dilithiated carborane solution, add double the molar amount of paraformaldehyde (0.46 g, 15.4 mmol).

-

Quenching and Acidification: After the addition of paraformaldehyde, add 1 M hydrochloric acid to the reaction mixture and stir for 30 minutes to quench the reaction and acidify the solution.

-

Extraction and Purification:

-

Evaporate the THF under reduced pressure.

-

Extract the aqueous residue three times with diethyl ether.

-

Wash the combined organic layers three times with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Wash the resulting solid with petroleum ether and dry in a vacuum oven to yield the final product as a white solid.

-

Yield: 81.0%

Diagram of Synthesis Workflow:

Reactivity and Functionalization

The hydroxymethyl groups of this compound are the primary sites for its further functionalization, allowing for its incorporation into a wide range of molecular architectures.

Esterification and Etherification

The hydroxyl groups readily undergo esterification and etherification reactions, enabling the attachment of various organic moieties to modify the compound's solubility and reactivity.[5]

Polymerization

This compound can act as a diol monomer in condensation polymerizations with various co-monomers. For example, it can react with carboxyl-terminated liquid fluoroelastomers via a Steglich esterification to produce carborane-terminated fluoropolymers. This incorporation of the carborane cage into polymer backbones significantly enhances the thermal stability of the resulting materials.[5]

Diagram of Functionalization Pathways:

References

Characterization of 1,7-Bis(hydroxymethyl)-m-carborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,7-Bis(hydroxymethyl)-m-carborane, a versatile boron cluster with significant potential in advanced materials and medicinal chemistry. This document details the synthesis, physicochemical properties, spectroscopic data, and potential applications of this compound, with a particular focus on its relevance in drug development, including Boron Neutron Capture Therapy (BNCT).

Core Physicochemical Properties

This compound is a white to gray powder.[1] Its fundamental properties are summarized in the table below. The presence of two hydroxymethyl groups increases the polarity of the otherwise hydrophobic carborane cage, influencing its solubility and reactivity.

| Property | Value | Reference |

| CAS Number | 23924-78-9 | [2] |

| Molecular Formula | C4H16B10O2 | [2] |

| Molecular Weight | 204.28 g/mol | [2] |

| Appearance | White to gray powder | [1] |

| Melting Point | 87.6 °C | [2] |

| Autoignition Temperature | 376 °C | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves the dilithiation of m-carborane (1,7-dicarba-closo-dodecaborane) followed by reaction with an electrophile, typically paraformaldehyde.[2]

Detailed Experimental Protocol

The following is a typical experimental procedure for the synthesis of this compound:

-

Reaction Setup : Dissolve 1,7-dicarba-closo-dodecaborane in an inert solvent such as anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture in an ice water bath.[2]

-

Dilithiation : Add n-butyl lithium (n-BuLi) dropwise to the stirred solution. The reaction mixture is typically stirred for 30 minutes to an hour to ensure the formation of the dilithiated carborane intermediate.[2]

-

Hydroxymethylation : Add a molar excess of dry paraformaldehyde to the reaction mixture. The reaction is allowed to proceed, and the nucleophilic carbon atoms of the dilithiated carborane attack the carbonyl carbons of the formaldehyde.[2]

-

Quenching and Workup : Quench the reaction by the slow addition of dilute hydrochloric acid (HCl) to protonate the resulting alkoxides.[2]

-

Purification : The product is then extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield a white solid.[2] A reported yield for this synthesis is 90.1%.[2]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3290 | -OH stretching | [2] |

| 2931, 2839 | C-H stretching | [2] |

| 2593 | B-H stretching | [2] |

| 1452 | C-H bending | [2] |

| 1374 | O-H bending | [2] |

| 1181 | C-O stretching | [2] |

| 1065 | B-H bending | [2] |

| 1028 | B-B stretching | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (in CDCl₃): [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.62 | triplet | 4H | -CH₂- |

| 2.04 | triplet | 4H | -CH₂- (from a different experiment) |

| 1.70 - 3.10 | broad multiplet | 10H | B-H |

| 1.62 | quintet | 4H | -CH₂- (from a different experiment) |

| 1.32 | singlet | 2H | -OH |

Note: The discrepancies in the chemical shifts and multiplicities for the -CH₂- protons in the provided source may be due to different experimental conditions or the presence of other reagents in the described polymer synthesis. Further detailed NMR studies are required for unambiguous assignment.

Applications in Drug Development

The unique properties of carboranes, such as their high thermal and chemical stability, hydrophobicity, and low toxicity, make them attractive for various applications in medicinal chemistry.[3] this compound, with its reactive hydroxyl groups, serves as a versatile building block for the synthesis of more complex molecules for therapeutic applications.[4]

Boron Neutron Capture Therapy (BNCT)

A significant area of interest is the use of carborane derivatives in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[3] BNCT requires the selective accumulation of boron-10 (¹⁰B) atoms in tumor cells. When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that can selectively destroy cancer cells while sparing surrounding healthy tissue.

This compound can be functionalized to create targeted boron delivery agents for BNCT. The hydroxymethyl groups provide convenient handles for attaching tumor-targeting moieties, such as antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells. This targeted delivery is crucial for the efficacy and safety of BNCT.

Conclusion

This compound is a key building block in boron chemistry with well-established synthetic routes and a growing number of applications. Its characterization is essential for its effective use in the development of advanced materials and novel therapeutics. Further detailed studies, particularly comprehensive spectroscopic analysis and single-crystal X-ray diffraction, would provide deeper insights into its structural and electronic properties, paving the way for more sophisticated applications in drug design and materials science.

References

The Reactivity of Hydroxymethyl Groups on m-Carborane: A Technical Guide for Drug Development and Materials Science

An in-depth exploration of the chemical transformations of hydroxymethyl-functionalized m-carborane, providing researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity, experimental protocols, and applications.

The unique icosahedral structure of the m-carborane cage, composed of ten boron and two carbon atoms, imparts exceptional thermal and chemical stability to its derivatives. The introduction of hydroxymethyl groups at the carbon vertices (C1 and C7) of the m-carborane cage, forming 1,7-bis(hydroxymethyl)-m-carborane, provides versatile handles for a wide array of chemical modifications. This technical guide delves into the reactivity of these hydroxymethyl groups, outlining key synthetic transformations and their implications for the development of advanced materials and therapeutic agents, particularly in the context of Boron Neutron Capture Therapy (BNCT).

Core Reactivity of Hydroxymethyl Groups

The primary reactivity of the hydroxymethyl groups on the m-carborane core centers around the hydroxyl moiety, which can readily undergo esterification, etherification, and conversion to more reactive leaving groups for subsequent nucleophilic substitution reactions. These transformations allow for the covalent attachment of a diverse range of functional molecules, enabling the fine-tuning of properties such as solubility, biocompatibility, and target specificity.

Esterification

Esterification is a fundamental method for derivatizing the hydroxyl groups of this compound. The Steglich esterification, which utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), is a particularly mild and efficient method suitable for a wide range of carboxylic acids, including those that are sterically hindered or acid-sensitive.[1][2][3][4] This reaction proceeds at room temperature and offers good yields.[1][4] For instance, the reaction of this compound with carboxyl-terminated liquid fluoropolymers via a Steglich reaction has been employed to synthesize carborane-terminated fluoropolymers with enhanced thermal stability.[5]

| Carboxylic Acid/Acyl Source | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Carboxyl-terminated liquid fluoropolymer | DCC/DMAP | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Monoethyl fumarate | DCC/DMAP | Dichloromethane | 0 to RT | 3 | 76-81 | [1] |

| General Carboxylic Acids | DCC/DMAP | Dichloromethane | 0 to 20 | 3 | Good | [4] |

Etherification

The formation of ether linkages is another key transformation of the hydroxymethyl groups, often achieved through the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether.[6][7][8] This method is most effective with primary alkyl halides to avoid competing elimination reactions.[6][7] Standard Williamson ether synthesis conditions can be applied to introduce a variety of alkyl or other organic groups, thereby modifying the solubility and other physicochemical properties of the m-carborane derivative.[9]

| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1,10-Dibromodecane | NaH | DMF | Not Specified | Overnight | Not Specified | [5] |

| General Primary Alkyl Halides | Strong Base (e.g., NaH) | Aprotic Polar (e.g., DMF, THF) | Varies | Varies | Good | [6][7] |

Nucleophilic Substitution

To enhance the reactivity of the hydroxymethyl groups towards a broader range of nucleophiles, they can be converted into better leaving groups, such as halides (e.g., bromomethyl or chloromethyl) or sulfonates (e.g., tosylates or triflates).[9] The synthesis of 1,7-bis(bromomethyl)-m-carborane from the diol is a key transformation that opens up possibilities for extensive further derivatization.[10] This halogenated intermediate is significantly more reactive towards nucleophiles, allowing for the introduction of amines, azides, and other functionalities.[9]

| Reagent for Halogenation | Product | Subsequent Nucleophile | Reaction Conditions | Yield (%) | Reference |

| Not Specified | 1,7-bis(bromomethyl)-m-carborane | Various Nucleophiles | Not Specified | Not Specified | [9][10] |

| Thionyl Chloride | 1,7-bis(chloromethyl)-m-carborane | Not Specified | Not Specified | Not Specified | General knowledge |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the dilithiation of m-carborane at the acidic C-H positions using a strong base like n-butyllithium, followed by reaction with an electrophile such as paraformaldehyde. The reaction is then quenched with an acid to yield the diol.[9][10]

Protocol:

-

Dissolve m-carborane in an inert, dry solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add excess paraformaldehyde to the reaction mixture and allow it to warm to room temperature, stirring overnight.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.[5]

Steglich Esterification of this compound

Protocol:

-

In a round-bottomed flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (2.2 equivalents) in anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) portion-wise.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Williamson Ether Synthesis with this compound

Protocol:

-

To a suspension of sodium hydride (2.2 equivalents) in anhydrous dimethylformamide (DMF) or THF in a flask under an inert atmosphere, add a solution of this compound (1 equivalent) in the same solvent dropwise at 0°C.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the dialkoxide.

-

Add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[5]

Characterization Data

The starting material, this compound, and its derivatives can be characterized using standard spectroscopic techniques.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR | FTIR (cm-1) |

| This compound | 3.62 (t, 4H, C-H), 5.83 (s, 2H, O-H), 1.70-3.10 (br m, 10H, B-H)[5] | Not readily available | 3285 (-OH), 2944, 2888 (C-H), 2596 (B-H), 1463 (C-H), 1375 (O-H bend), 1179 (C-O), 1065, 1028 (B-H, B-B)[1][5] |

| Ester Derivatives (General) | Disappearance of -OH proton signal, appearance of signals corresponding to the acyl group. | Appearance of carbonyl carbon signal (~170 ppm). | Disappearance of broad -OH stretch, appearance of strong C=O stretch (~1735 cm-1). |

| Ether Derivatives (General) | Disappearance of -OH proton signal, appearance of signals from the new alkyl group. | Shift in the -CH2-O- carbon signal. | Disappearance of broad -OH stretch. |

| Halomethyl Derivatives (General) | Shift of the methylene proton signal. | Shift of the methylene carbon signal. | Disappearance of -OH stretch. |

Applications in Drug Development

The unique properties of the m-carborane cage, including its high boron content, hydrophobicity, and stability, make its derivatives attractive candidates for drug development, particularly in the field of Boron Neutron Capture Therapy (BNCT).[3][8][11] The hydroxymethyl groups serve as crucial points of attachment for targeting moieties that can selectively deliver the boron-rich carborane to tumor cells.

Inhibition of Cancer-Associated Enzymes

Derivatives of m-carborane have shown promise as inhibitors of enzymes that are overexpressed in various cancers, such as carbonic anhydrase IX (CAIX) and cyclooxygenase-2 (COX-2).

-

Carbonic Anhydrase IX (CAIX): This enzyme is a transmembrane protein that is highly expressed in many types of hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[9][12] Inhibition of CAIX can disrupt the pH regulation in cancer cells, leading to reduced tumor growth and survival.[7][9] Carborane-based inhibitors can be designed to target the active site of CAIX.

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation and cancer progression.[13][14][15] Overexpression of COX-2 is observed in various cancers and is associated with increased cell proliferation, angiogenesis, and reduced apoptosis.[14][15] Carborane-containing molecules can be designed to selectively inhibit COX-2.

Experimental and Drug Development Workflows

The development of m-carborane-based therapeutics, particularly for BNCT, follows a structured workflow from initial synthesis to preclinical evaluation.

The preclinical development of a BNCT agent involves several key steps.[6][13] After the synthesis and characterization of a promising boron-containing compound, the production process is scaled up and transferred to a Good Manufacturing Practice (GMP) facility.[13] The active pharmaceutical ingredient is then formulated for administration, and its stability is thoroughly tested.[13] Preclinical evaluation includes in vitro studies to assess cytotoxicity and cellular boron uptake, followed by in vivo studies in animal models to determine the drug's pharmacokinetic profile, toxicity, and therapeutic efficacy upon neutron irradiation.[6][16] Successful completion of these Investigational New Drug (IND)-enabling studies is required before a new drug can be tested in human clinical trials.[6]

Conclusion

The hydroxymethyl groups on the m-carborane cage provide a versatile platform for the synthesis of a wide range of derivatives with tailored properties. The straightforward reactivity of these groups through esterification, etherification, and nucleophilic substitution allows for the attachment of various functional moieties, making them highly valuable building blocks in both materials science and medicinal chemistry. In the context of drug development, these transformations are crucial for creating targeted drug delivery systems, particularly for BNCT, and for designing novel enzyme inhibitors. The continued exploration of the reactivity of hydroxymethyl-m-carborane will undoubtedly lead to the development of new and innovative materials and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. taelifesciences.com [taelifesciences.com]

- 9. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 23924-78-9 | Benchchem [benchchem.com]

- 11. Boron Neutron Capture Therapy: Clinical Application and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]

- 13. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 16. Cells | Special Issue : BNCT Drug Development and Preclinical Testing [mdpi.com]

"thermal stability of carborane cages"

An In-depth Technical Guide

Abstract

Carborane cages are a unique class of molecular clusters composed of boron, carbon, and hydrogen atoms, renowned for their exceptional thermal and chemical stability.[1] This stability originates from their distinct three-dimensional, electron-delocalized "sigma-aromatic" structures.[2] This guide provides a comprehensive technical overview of the thermal properties of carborane cages, tailored for researchers, scientists, and professionals in drug development and materials science. It covers the fundamental principles of their stability, presents quantitative thermal analysis data, details standardized experimental protocols for thermal characterization, and explores the factors influencing their thermal behavior.

Introduction to Carborane Cages

Carboranes are polyhedral boron-carbon-hydrogen clusters that are structurally related to boranes.[3] The most studied carboranes are the icosahedral closo-dicarbadodecaboranes (C₂B₁₀H₁₂), which exist as three geometric isomers: ortho- (1,2-), meta- (1,7-), and para- (1,12-).[3] These cages possess remarkable properties, including high hydrophobicity, metabolic stability, and, most notably, extraordinary resistance to heat and oxidation.[4] This robustness makes them invaluable building blocks for creating advanced polymers, heat-resistant materials, and novel therapeutic agents where stability under harsh conditions is paramount.[4][5]

The Foundation of Carborane Thermal Stability

The exceptional thermal stability of carborane cages is not due to simple covalent bond strength alone but is a result of their unique electronic and geometric structure.

-

Three-Dimensional Aromaticity : Carboranes are considered three-dimensional analogues of benzene, featuring a delocalized sigma-electron framework that provides significant energetic stabilization.[2] This delocalization distributes stress and energy across the entire cage, preventing facile decomposition.

-

Icosahedral Geometry : The highly symmetric, closed-cage (closo) icosahedral structure is thermodynamically very stable. The interconnected network of triangular B-B, B-C, and C-C faces creates a rigid and robust molecular scaffold.[6]

-

Kinetic Inertness : Closo-carboranes are kinetically stable under a wide range of harsh conditions, showing high resistance against heat, strong acids, and oxidants.[4]

The relationship between these core properties and the resulting stability is visualized below.

Quantitative Analysis of Thermal Stability

The thermal stability of carboranes and their derivatives is typically quantified using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature. The temperature at which 5% mass loss occurs (Td,5%) is a common metric for comparison. While the parent carborane cages are exceptionally stable, their derivatives and the polymers they are incorporated into also show remarkable heat resistance.

| Compound / Material | Isomer Type | Td,5% (°C) | Char Yield (%) @ Temp (°C) | Atmosphere |

| ortho-Carborane (C₂B₁₀H₁₂) | ortho | > 600 (Decomposition)[7] | - | Inert |

| meta-Carborane (C₂B₁₀H₁₂) | meta | > 630 (Decomposition)[7] | - | Inert |

| para-Carborane (C₂B₁₀H₁₂) | para | > 700 (Survives)[8] | - | Inert |

| Carborane-centered Non-Fullerene Acceptors | o, m, p | 332 | - | - |

| Carborane-containing Polyimide (Thermoset) | ortho | - | > 92.1 @ 800 | N₂ / Air |

| Carborane-containing Polybenzoxazine (CCBP) | meta | ~400 | ~76 @ 800 | Air |

| PD Carborane Additive (20 wt%) in Cyanate Ester Resin | - | 250 (neat additive) | 7 (neat), 75.1 (composite) @ 1000 | Argon |

| Cu-Paddle Wheel Coordination Polymer with m-carborane linker | meta | > 300 | - | - |

Note: Data for parent cages often refers to isomerization or decomposition temperatures rather than TGA mass loss, as they tend to sublime or rearrange at high temperatures before significant decomposition.[9]

Factors Influencing Thermal Stability

Several factors can influence the overall thermal stability of carborane-based materials.

-

Isomer Position : The thermodynamic stability of the icosahedral C₂B₁₀H₁₂ isomers follows the order: para > meta > ortho.[3][8] Heating the ortho-isomer to ~420 °C causes it to rearrange to the meta-isomer, while temperatures above 600 °C are required to form the most stable para-isomer.[10]

-

Cage Structure (closo, nido, arachno) : The closo (closed cage) structures are the most thermally and chemically robust due to their complete, highly symmetric polyhedral frameworks. The more open nido and arachno structures are generally less stable.

-

Functionalization : Attaching functional groups to the carbon or boron vertices can alter thermal stability. While the cage itself is robust, the stability of the substituents will often dictate the initial decomposition temperature of the derivative.[9]

-

Polymer Integration : Incorporating carborane cages into polymer backbones significantly enhances the thermo-oxidative stability of the resulting material.[5][6][11] Under high temperatures in an oxidative environment, the carborane moieties can transform into a protective surface layer of boron oxides, which prevents further degradation of the underlying polymer.[4][6]

Experimental Protocols for Thermal Analysis

Standardized protocols are crucial for obtaining reproducible data on the thermal stability of carborane compounds. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Generalized Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12]

-

Instrument Preparation : Ensure the TGA instrument, particularly the microbalance, is calibrated using standard reference materials.[13]

-

Sample Preparation : Place a small, accurately weighed sample (typically 3-10 mg) into an inert crucible (e.g., alumina or platinum).

-

Loading : Carefully place the crucible onto the TGA sample pan.

-

Atmosphere Control : Purge the furnace with a desired gas (e.g., nitrogen or argon for inert atmosphere; air or oxygen for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min).[13]

-

Thermal Program : Initiate the heating program. A typical dynamic program involves heating the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[12]

-

Data Acquisition : Record the sample mass, temperature, and time throughout the experiment.

-

Data Analysis : Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset of decomposition and the Td,5%. The derivative of the TGA curve (DTG) can be used to identify temperatures of maximum decomposition rates.[14]

Generalized Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal transitions like melting, crystallization, and glass transitions.[15][16]

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation : Accurately weigh a small sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan, often with a pierced lid to allow volatiles to escape.[17]

-

Loading : Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere Control : Establish a stable, inert purge gas flow (e.g., nitrogen) through the cell.

-

Thermal Program : Subject the sample to a controlled temperature program. A common procedure is a heat-cool-heat cycle to erase the sample's prior thermal history. For example: heat from 25 °C to 350 °C at 10 °C/min, cool back to 25 °C, then reheat at the same rate.[17]

-

Data Acquisition : Record the differential heat flow as a function of temperature.

-

Data Analysis : Plot heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) appear as peaks.[18] Glass transitions appear as a step-like change in the baseline.[19]

The general workflow for these analyses is depicted below.

Conclusion

The unparalleled thermal stability of carborane cages is a direct consequence of their unique icosahedral geometry and three-dimensional sigma-aromaticity. This robustness can be systematically evaluated through standard thermal analysis techniques like TGA and DSC. Understanding the quantitative thermal behavior and the factors that influence it—such as isomerism and polymer incorporation—is critical for the rational design of next-generation materials and therapeutics. The ability to impart extreme heat and oxidative resistance makes carboranes a vital component in the development of materials for aerospace, electronics, and for creating highly stable drug delivery platforms.

References

- 1. researchgate.net [researchgate.net]

- 2. A comparison of para , meta , and ortho -carborane centred non-fullerene acceptors for organic solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05018H [pubs.rsc.org]

- 3. Carborane - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High Tg and Thermo-Oxidatively Stable Thermosetting Polyimides Derived from a Carborane-Containing Diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ortho-Carborane - Wikipedia [en.wikipedia.org]

- 11. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 13. etamu.edu [etamu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. s4science.at [s4science.at]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. torontech.com [torontech.com]

Solubility of 1,7-Bis(hydroxymethyl)-m-carborane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,7-bis(hydroxymethyl)-m-carborane in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and the underlying principles governing the solubility of carborane-based compounds.

Introduction to this compound

This compound is a unique boron-rich compound characterized by a three-dimensional aromatic carborane cage with two hydroxymethyl functional groups. This structure imparts high thermal stability and has led to its investigation for applications in heat-resistant polymers and for potential use in medicinal chemistry, including Boron Neutron Capture Therapy (BNCT). The hydroxymethyl groups provide sites for further chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties. Understanding its solubility is crucial for its application in synthesis, formulation, and material science.

Solubility Data

A thorough review of scientific literature did not yield quantitative solubility data for this compound in common organic solvents. However, qualitative information can be inferred from its synthesis and from the properties of related carborane compounds.

Table 1: Qualitative Solubility and Physicochemical Properties of this compound and Related Compounds

| Compound | Solvent | Solubility | Remarks |

| This compound | Tetrahydrofuran (THF) | Soluble | THF is a common solvent used in the synthesis of this compound, indicating its suitability as a solvent.[1] |

| Ether | Soluble | Used as an extraction solvent during its synthesis, suggesting good solubility. | |

| Various Organic Solvents | Potentially low, can be enhanced | Derivatization, such as through etherification of the hydroxyl groups, can be employed to enhance solubility in a wider range of organic solvents.[2] | |

| o-Carborane (unsubstituted) | Chloroform | Sparingly soluble | Provides an indication of the solubility of the parent carborane cage.[3] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Indicates some solubility in polar aprotic solvents for the parent cage.[3] | |

| Methanol | Slightly soluble | Suggests limited solubility in polar protic solvents for the parent cage.[3] |

It is important to note that the presence of the two polar hydroxymethyl groups on the m-carborane cage is expected to influence its solubility profile compared to the unsubstituted parent carborane. These groups can engage in hydrogen bonding, which may increase solubility in polar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed experimental protocol based on the widely used isothermal saturation method followed by gravimetric analysis. This method is robust for determining the solubility of crystalline solids in organic solvents.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., Tetrahydrofuran, Toluene, Chloroform, Methanol, etc.)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the chosen solvent)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure

-

Sample Preparation: An excess amount of crystalline this compound is added to a known volume or mass of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the clear supernatant is carefully withdrawn using a pre-heated (to the experimental temperature) syringe. A syringe filter is then attached to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect the solubility.

-

Gravimetric Analysis: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed evaporating dish.

-

Solvent Evaporation: The solvent is evaporated from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the decomposition point of the compound.

-

Drying and Weighing: The dish containing the solid residue is dried to a constant weight in a vacuum desiccator or oven.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The nonpolar carborane cage contributes to solubility in nonpolar organic solvents, while the polar hydroxymethyl groups enhance solubility in more polar solvents through hydrogen bonding.

-

Solvent Polarity: A key factor determining solubility. It is expected that the compound will show better solubility in moderately polar solvents that can interact with both the nonpolar cage and the polar functional groups.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions.

-

Crystalline Structure: The lattice energy of the crystalline solid must be overcome by the solvation energy for dissolution to occur.

Conclusion

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,7-Bis(hydroxymethyl)-m-carborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,7-Bis(hydroxymethyl)-m-carborane, a key building block in the development of advanced materials and therapeutic agents, particularly in the field of Boron Neutron Capture Therapy (BNCT).

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound (CAS No: 23924-78-9; Molecular Formula: C₄H₁₆B₁₀O₂). Due to the unique structural nature of carboranes, spectroscopic interpretation requires careful consideration of the icosahedral cage and its substituents.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3285 | -OH stretching |

| 2944, 2888 | C-H stretching |

| 2596 | B-H stretching |

| 1463 | C-H bending |

| 1375 | O-H bending |

| 1179 | C-O stretching |

| 1065 | B-H deformation |

| 1028 | B-B cage vibration |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.64 | Singlet | -CH₂- (Hydroxymethyl) |

| 1.32 | Singlet | -OH (Hydroxyl) |

| 0.81 - 2.13 | Broad Multiplet | B-H (Carborane Cage) |

Note: There are some inconsistencies in the reported literature regarding the precise chemical shifts of the hydroxymethyl protons. The values presented here are based on the most consistent assignments.

Table 3: Other Spectroscopic Data (Currently Limited in Public Domain)

| Spectroscopic Technique | Status |

| ¹³C NMR | Specific data for this compound is not readily available in the surveyed literature. |

| ¹¹B NMR | Specific data for this compound is not readily available in the surveyed literature. |

| Mass Spectrometry | Specific data for this compound is not readily available in the surveyed literature. |

Experimental Protocols

The synthesis of this compound is typically achieved through the dilithiation of m-carborane followed by reaction with an electrophile, such as paraformaldehyde.

Detailed Synthesis Protocol

This protocol is adapted from the work of Sun et al. in "Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties".

Materials:

-

1,7-m-Carborane

-

n-Butyllithium (n-BuLi) in hexane

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,7-m-carborane (1.03 g, 7.1 mmol) dissolved in 20 mL of anhydrous THF.

-

Dilithiation: The solution is cooled to 0 °C in an ice-water bath. n-Butyllithium (6.4 mL of a 2.5 M solution in hexane, 15.4 mmol) is added dropwise to the stirred solution under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the dilithiated intermediate.

-

Hydroxymethylation: Paraformaldehyde (0.46 g, 15.4 mmol) is added to the reaction mixture in one portion. The reaction is allowed to proceed at 0 °C with continuous stirring.

-

Quenching: After the paraformaldehyde has reacted, the reaction is quenched by the slow addition of 1 M hydrochloric acid.

-

Workup and Purification: The THF is removed under reduced pressure. The aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with deionized water and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting solid is washed with petroleum ether to yield the crude product.

-

Final Product: The white solid product, this compound, is obtained after drying under vacuum.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Synthetic and characterization workflow for this compound.

The Core of Boron Cluster Chemistry: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental principles governing the structure, bonding, and reactivity of boron clusters, with a focus on their application in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of boron cluster chemistry, tailored for researchers, scientists, and professionals in the field of drug development. Boron clusters, with their unique three-dimensional structures and versatile chemical properties, offer a vast and promising landscape for the design of novel therapeutics and diagnostic agents. This document delves into the theoretical underpinnings of these fascinating molecules, presents key experimental methodologies, and summarizes critical quantitative data to facilitate comparative analysis.

Fundamental Principles of Boron Cluster Chemistry

Boron, an electron-deficient element, exhibits a remarkable propensity to form stable, polyhedral structures known as boron clusters or boranes.[1][2] These clusters are characterized by their non-classical, three-center-two-electron (3c-2e) bonds, which are essential for rationalizing their geometries and stability.[3][4]

Structure and Bonding: Wade-Mingos Rules

The structures of polyhedral boranes and their derivatives, such as carboranes (containing carbon atoms in the cluster framework) and metallaboranes (incorporating metal atoms), can be predicted with remarkable accuracy using the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as the Wade-Mingos rules.[5][6][7] These rules establish a relationship between the number of skeletal electron pairs (SEPs) and the geometry of the cluster.

The classification of boron clusters is based on the number of vertices occupied by boron (or other heteroatoms) in a parent closed deltahedron. The primary structural motifs are:

-

closo- (closed): These clusters have a complete deltahedral structure with n vertices and are described by the general formula [BnHn]2-. They possess n+1 skeletal electron pairs.

-

nido- (nest-like): These clusters are derived from a closo-deltahedron with one vertex removed. They have the general formula BnHn+4 and possess n+2 skeletal electron pairs.

-

arachno- (web-like): These clusters are derived from a closo-deltahedron with two vertices removed. They have the general formula BnHn+6 and possess n+3 skeletal electron pairs.

-

hypho- (net-like): These clusters are derived from a closo-deltahedron with three vertices removed. They have the general formula BnHn+8 and possess n+4 skeletal electron pairs.

Logical Flow of Wade-Mingos Rules

Caption: A flowchart illustrating the application of Wade-Mingos rules.

Lipscomb's STYX Rules

For a more detailed description of the bonding within a borane cluster, Lipscomb's STYX rules provide a topological approach.[8][9] This method enumerates the different types of bonds present in the molecule:

-

s: The number of bridging B-H-B bonds.

-

t: The number of three-center B-B-B bonds.

-

y: The number of two-center B-B bonds.

-

x: The number of BH2 groups.

These numbers are constrained by a set of balance equations derived from the molecular formula, allowing for the prediction of plausible bonding arrangements.

Reactivity of Boron Clusters

The reactivity of boron clusters is dictated by their electronic structure. The electron-deficient nature of the boron atoms makes them susceptible to attack by nucleophiles, while the hydridic B-H bonds can react with electrophiles.[10][11]

-

Electrophilic Substitution: This is a common reaction for aromatic-like boranes, where an electrophile replaces a hydrogen atom on the boron cage. The regioselectivity of this reaction can be influenced by the electronic properties of the cluster and the nature of the electrophile.[12][13]

-

Nucleophilic Attack: Nucleophiles can attack the boron vertices, leading to cage opening or substitution reactions. The presence of Lewis basic sites on a molecule can direct the interaction with boron clusters.

-

Cage Rearrangement: Boron clusters can undergo thermal or chemically induced rearrangements, often leading to the formation of more stable isomers.

Quantitative Data on Boron Clusters

For effective comparison and computational modeling, a summary of key quantitative data for representative boron clusters is provided below.

Spectroscopic Data

Table 1: Representative ¹¹B NMR Chemical Shifts (δ) for Boron Clusters [14][15][16]

| Compound | Cluster Type | Formula | Chemical Shift (δ, ppm vs. BF₃·OEt₂) |

| Diborane | - | B₂H₆ | +16.6 |

| Tetraborane(10) | arachno- | B₄H₁₀ | -1.5 (B1,3), -41.9 (B2,4) |

| Pentaborane(9) | nido- | B₅H₉ | -12.8 (apical B), -51.5 (basal B) |

| Decaborane(14) | nido- | B₁₀H₁₄ | +11.5 (B1,3), +0.7 (B2,4), -36.5 (B5,7,8,10), -2.1 (B6,9) |

| closo-Dodecaborate | closo- | [B₁₂H₁₂]²⁻ | -14.8 |

| ortho-Carborane | closo- | 1,2-C₂B₁₀H₁₂ | -2.8 (B9,12), -9.6 (B8,10), -11.9 (B4,5,7,11), -13.5 (B3,6) |

Table 2: Key Infrared (IR) Stretching Frequencies for Boron Clusters [17][18]

| Compound | Bond Type | Wavenumber (cm⁻¹) |

| Diborane | B-H (terminal) | ~2612, 2522 |

| B-H (bridging) | ~1915, 1602 | |

| Decaborane(14) | B-H (terminal) | ~2600 |

| B-H (bridging) | ~1900 | |

| closo-Dodecaborate | B-H | ~2470 |

| ortho-Carborane | C-H | ~3070 |

| B-H | ~2600 |

Structural Data

Table 3: Selected Bond Lengths and Angles in Boron Clusters [12][19]

| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Angle |

| Diborane | B-H (terminal) | 1.19 | H(t)-B-H(t) | 121.8 |

| B-H (bridging) | 1.33 | H(b)-B-H(b) | 96.2 | |

| B-B | 1.77 | |||

| Pentaborane(9) | B(apical)-B(basal) | 1.69 | ||

| B(basal)-B(basal) | 1.80 | |||

| Decaborane(14) | B-B | 1.71 - 2.01 | ||

| B-H (terminal) | 1.18 - 1.20 | |||

| B-H (bridging) | 1.32 - 1.41 | |||

| closo-[B₁₂H₁₂]²⁻ | B-B | ~1.78 |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of fundamental boron clusters.

Synthesis of nido-Decaborane(14) (B₁₀H₁₄)

Decaborane(14) is a key starting material for the synthesis of many other boron clusters. It is commonly prepared by the pyrolysis of diborane (B₂H₆).[5][20]

Protocol:

-

Apparatus: A pyrolysis apparatus consisting of a heated tube reactor, a series of cold traps, and a vacuum line is required. All glassware must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Gaseous diborane is passed through the tube reactor heated to 150-220 °C. The flow rate and temperature must be carefully controlled to optimize the yield of decaborane.

-

Product Collection: The reaction mixture exiting the reactor is passed through a series of traps. A trap maintained at room temperature will collect solid decaborane. Subsequent traps cooled with dry ice/acetone (-78 °C) and liquid nitrogen (-196 °C) will condense unreacted diborane and other volatile byproducts.

-

Purification: The crude decaborane collected in the first trap is purified by vacuum sublimation. The white crystalline product is collected on a cold finger.[5]

Synthesis of closo-Dodecaborate Dianion ([B₁₂H₁₂]²⁻)

The highly stable closo-dodecaborate anion is a versatile building block in boron chemistry. A common synthesis involves the reaction of decaborane(14) with triethylamine-borane.

Protocol:

-

Reagents: Decaborane(14) and triethylamine-borane complex (Et₃N·BH₃).

-

Reaction: A solution of decaborane(14) in a high-boiling inert solvent (e.g., xylene or diglyme) is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.

-

Triethylamine-borane is added to the solution, and the mixture is heated to reflux (typically 140-160 °C) for several hours. The reaction progress can be monitored by the evolution of hydrogen gas.

-

Workup: After cooling, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is removed under reduced pressure.

-

Purification: The resulting salt, (Et₃NH)₂[B₁₂H₁₂], can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[21][22][23] The cation can be exchanged by passing a solution of the salt through an ion-exchange column.[24]

Synthesis of ortho-Carborane (1,2-C₂B₁₀H₁₂)

ortho-Carborane is synthesized by the reaction of decaborane(14) with acetylene in the presence of a Lewis base.[8][25]

Protocol:

-

Formation of the Bis(ligand)decaborane Adduct: Decaborane(14) is dissolved in an inert solvent like toluene. A Lewis base, such as acetonitrile (CH₃CN) or diethyl sulfide (Et₂S), is added, and the mixture is stirred to form the B₁₀H₁₂(L)₂ adduct.

-

Reaction with Acetylene: The solution containing the adduct is heated (typically to 80-100 °C), and a stream of acetylene gas is bubbled through the reaction mixture.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude ortho-carborane is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or methanol/water.[25][26][27][28]

Applications in Drug Development

The unique properties of boron clusters make them attractive for various applications in drug discovery and development.[29][30][31]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that utilizes the nuclear capture reaction of the non-radioactive boron-10 isotope (¹⁰B) with low-energy thermal neutrons.[32] When a tumor that has selectively accumulated a ¹⁰B-containing compound is irradiated with a neutron beam, the ¹⁰B atoms capture neutrons, leading to a fission reaction that produces high-energy alpha particles (⁴He) and recoiling lithium-7 nuclei (⁷Li). These particles have a short range in tissue, confining the cytotoxic effect primarily to the boron-loaded tumor cells.[33]

A key challenge in BNCT is the development of boron delivery agents that can selectively accumulate in tumor cells at concentrations sufficient for a therapeutic effect. Boron clusters, with their high boron content, are ideal candidates for this purpose. One of the most studied BNCT agents is p-boronophenylalanine (BPA), which is taken up by cancer cells through overexpressed L-type amino acid transporters (LAT1).[29]

Cellular Uptake of BPA for BNCT

Caption: The cellular uptake mechanism of BPA in BNCT.

Boron Clusters as Pharmacophores

The three-dimensional, rigid, and hydrophobic nature of carborane cages makes them excellent pharmacophores or bioisosteres for phenyl groups in drug design.[34] By replacing a phenyl ring with a carborane cage, it is possible to modulate the lipophilicity, metabolic stability, and receptor binding affinity of a drug candidate. This strategy has been explored for the development of new inhibitors for various enzymes and receptors.[14]

Workflow for Boron Cluster-Based Drug Discovery

Caption: A generalized workflow for the discovery and development of drugs incorporating boron clusters.

Conclusion

Boron cluster chemistry presents a rich and continually evolving field with profound implications for medicinal chemistry and drug development. The unique structural and electronic properties of these compounds, governed by principles such as the Wade-Mingos rules, provide a powerful platform for the rational design of novel therapeutic agents. This guide has provided a foundational understanding of boron cluster chemistry, supported by key quantitative data and experimental protocols, to empower researchers in their pursuit of innovative boron-based solutions to pressing challenges in medicine. The continued exploration of this fascinating area of chemistry promises to unlock new frontiers in the treatment of a wide range of diseases.

References

- 1. Borane - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Decaborane - Wikipedia [en.wikipedia.org]

- 6. datapdf.com [datapdf.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. CA1040386A - Process for the synthesis of decaborane(14) - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Unification and Expansion of Wade-Mingos Rules with Elementary Number Theory : Oriental Journal of Chemistry [orientjchem.org]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 16. Boron NMR [chem.ch.huji.ac.il]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Decaborane: From Alfred Stock and Rocket Fuel Projects to Nowadays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. open.metu.edu.tr [open.metu.edu.tr]

- 22. A new convenient method for preparing tetrabutylammonium closo-dodecaborate | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 23. New Aspects of the Synthesis of closo-Dodecaborate Nitrilium Derivatives [B12H11NCR]− (R = n-C3H7, i-C3H7, 4-C6H4CH3, 1-C10H7): Experimental and Theoretical Studies [mdpi.com]

- 24. d-nb.info [d-nb.info]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. researchgate.net [researchgate.net]

- 27. scs.illinois.edu [scs.illinois.edu]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]

- 34. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

A Technical Guide to 1,7-Bis(hydroxymethyl)-m-carborane: A Versatile Building Block for Advanced Materials and Drug Development

Introduction: 1,7-Bis(hydroxymethyl)-m-carborane is a unique organoboron compound featuring a highly stable icosahedral cage structure composed of ten boron atoms and two carbon atoms. The functionalization at the two meta-positioned carbon atoms with hydroxymethyl (-CH₂OH) groups makes it an exceptionally versatile building block. Its high boron content, thermal stability, and hydrophobicity have positioned it as a critical component in the development of high-performance polymers and advanced pharmaceuticals, particularly in the field of Boron Neutron Capture Therapy (BNCT).[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and applications for researchers in chemistry and drug development.

Molecular and Physical Properties

This compound, also known as 1,7-Dicarbadodecaborane(12)-1,7-dimethanol, is a white, crystalline solid at room temperature.[3][4] Its defining feature is the robust carborane cage, which provides exceptional thermal and chemical resistance.[1][3] The two primary alcohol functionalities serve as reactive sites for a wide range of chemical modifications.[5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| IUPAC Name | (1,7-Dicarba-closo-dodecaboran-1,7-diyl)dimethanol | [3][6] |

| CAS Number | 23924-78-9 | [3][5][6] |